

Optimizing ARQ-751 concentration for cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ARQ-751	
Cat. No.:	B1192151	Get Quote

Technical Support Center: ARQ-751

Welcome to the technical support center for **ARQ-751** (Vevorisertib). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **ARQ-751** in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Understanding ARQ-751: Mechanism of Action

ARQ-751, also known as Vevorisertib, is a potent and selective, orally active, allosteric pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway.[3][4][5] Dysregulation of this pathway is a frequent event in many cancers, making AKT a compelling therapeutic target.[4][6][7]

ARQ-751 functions as an allosteric inhibitor by binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT.[3][8] This binding stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane and subsequent activation by phosphorylation.[3][8] This mechanism of action leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

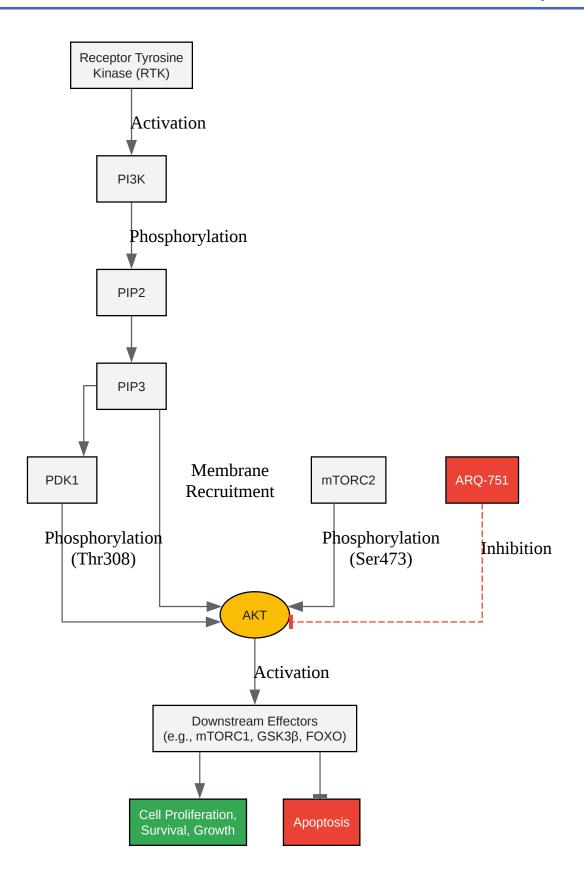
Quantitative Data Summary

The following tables summarize the biochemical and cellular activity of **ARQ-751** from various studies.

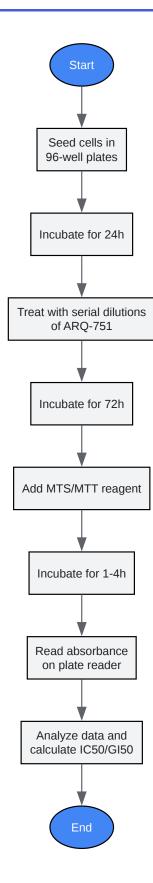
Table 1: ARQ-751 Biochemical Activity

Target	Assay Type	IC50 (nM)	Kd (nM)
AKT1	Kinase Assay	0.55[1][2][7][9]	1.2[1][7][9]
AKT2	Kinase Assay	0.81[1][2][7][9]	-
AKT3	Kinase Assay	1.31[1][2][7][9]	-
AKT1-E17K Mutant	Kinase Assay	-	8.6[1][7][9]

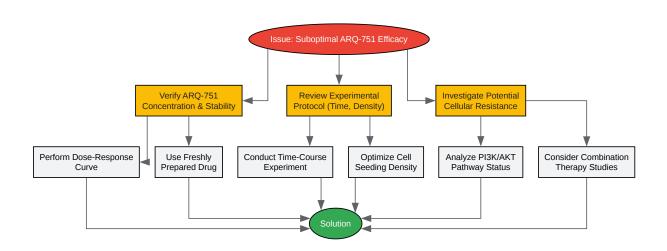
Table 2: ARQ-751 Cellular Activity in Selected Cancer Cell Lines


Cell Line	Cancer Type	Key Mutation(s)	Assay Type	GI50 / IC50 (μM)
MDA-MB-453	Breast Cancer	PIK3CA H1047R	Cell Viability	< 1[3]
NCI-H1650	Lung Cancer	PTEN null	Cell Viability	< 1[10]
KU-19-19	Bladder Cancer	AKT1-E17K & E49K, NRas Q61R	Cell Viability	> 1[11]
AN3CA	Endometrial Cancer	PIK3CA	Cell Viability	< 1[9]

Note: Sensitivity to **ARQ-751** is often higher in cell lines with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[7][9][11]


Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **ARQ-751**.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting AKT for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Maximising the potential of AKT inhibitors as anti-cancer treatments PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ
 092 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ
 092 | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Optimizing ARQ-751 concentration for cancer cell lines].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192151#optimizing-arq-751-concentration-for-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com